Cas no 2680599-34-0 (2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)

2-{ベンジル(ベンジルオキシ)カルボニルアミノ}-3-シクロヘキシルプロパン酸は、保護されたアミノ酸誘導体であり、ペプチド合成や有機合成において重要な中間体として利用されます。本化合物は、ベンジルオキシカルボニル(Cbz)保護基とベンジルエステルを有しており、アミノ基の選択的な脱保護が可能です。シクロヘキシル基の立体障害により、特定の立体配置を要求される反応において優れた特性を示します。また、有機溶媒への溶解性が高く、反応条件の最適化が容易である点も特徴です。医薬品中間体や生物活性ペプチドの合成において、高い有用性が確認されています。

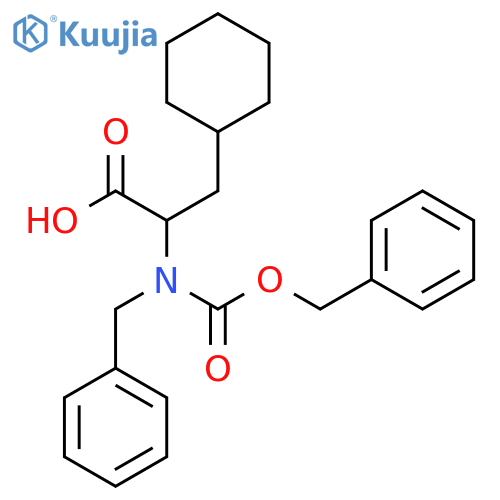

2680599-34-0 structure

商品名:2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid

2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2680599-34-0

- EN300-28302991

- 2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid

- 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid

-

- インチ: 1S/C24H29NO4/c26-23(27)22(16-19-10-4-1-5-11-19)25(17-20-12-6-2-7-13-20)24(28)29-18-21-14-8-3-9-15-21/h2-3,6-9,12-15,19,22H,1,4-5,10-11,16-18H2,(H,26,27)

- InChIKey: RFMFYQFBSLZSAN-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC1CCCCC1)N(C(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 395.20965841g/mol

- どういたいしつりょう: 395.20965841g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 9

- 複雑さ: 505

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 66.8Ų

2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302991-0.5g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28302991-1.0g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28302991-5.0g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28302991-0.1g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28302991-0.25g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28302991-5g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 5g |

$1572.0 | 2023-09-07 | ||

| Enamine | EN300-28302991-1g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 1g |

$541.0 | 2023-09-07 | ||

| Enamine | EN300-28302991-10g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 10g |

$2331.0 | 2023-09-07 | ||

| Enamine | EN300-28302991-10.0g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28302991-2.5g |

2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

2680599-34-0 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 |

2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

2680599-34-0 (2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量